An In-depth Technical Guide to 3-Butenal, 2-oxo-: Core Properties and Experimental Insights
An In-depth Technical Guide to 3-Butenal, 2-oxo-: Core Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal. This highly reactive α,β-unsaturated dicarbonyl compound is of significant interest due to its role as a potential intermediate in chemical syntheses and its interactions within biological systems. This document summarizes its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its biological significance, with a focus on its electrophilic nature. Detailed experimental considerations and data are presented to aid researchers in their study and application of this molecule.
Chemical and Physical Properties
3-Butenal, 2-oxo- is a small organic molecule with the molecular formula C₄H₄O₂.[1] Its structure features both an aldehyde and a ketone functional group in conjugation with a carbon-carbon double bond, which contributes to its high reactivity. A summary of its key chemical and physical properties is provided in the tables below.
Table 1: General Properties of 3-Butenal, 2-oxo-
| Property | Value | Reference |
| IUPAC Name | 2-oxobut-3-enal | [1] |
| Synonyms | 3-Butenal, 2-oxo-; Vinylglyoxal | [1][2] |
| CAS Number | 16979-06-9 | [1][2] |
| Molecular Formula | C₄H₄O₂ | [1][2] |
| Molecular Weight | 84.07 g/mol | [1] |
| Canonical SMILES | C=CC(=O)C=O | [1] |
| InChI | InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | [1] |
| InChIKey | SDQVYUNYDAWYIK-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of 3-Butenal, 2-oxo-
| Property | Value | Reference |
| Boiling Point | 88.4 °C at 760 mmHg (Computed) | [2] |
| Flash Point | 14.7 °C (Computed) | [2] |
| Density | 0.999 g/cm³ (Computed) | [2] |
| Vapor Pressure | 61.2 mmHg at 25 °C (Computed) | [2] |
| LogP | -0.05960 (Computed) | [2] |
Synthesis and Purification
The synthesis of 3-Butenal, 2-oxo- can be challenging due to its high reactivity and potential for polymerization. While specific, detailed experimental protocols are not widely published, a general approach involves the gas-phase pyrolysis of bicyclo[2.2.1]hept-5-enecarbaldehyde derivatives.
General Synthetic Approach: Gas-Phase Pyrolysis
A patented method for the preparation of vinylglyoxal derivatives suggests a synthetic route involving the following key steps:
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Diels-Alder Reaction: Formation of a bicyclo[2.2.1]hept-5-enecarbaldehyde derivative through a Diels-Alder reaction.
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Oxidation: The resulting adduct is then oxidized to the corresponding dicarbonyl compound.
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Gas-Phase Pyrolysis: The dicarbonyl compound is subjected to gas-phase pyrolysis at elevated temperatures (500-700 °C) and reduced pressure to yield the vinylglyoxal derivative.
General synthetic workflow for vinylglyoxal derivatives.
Purification
Purification of 3-Butenal, 2-oxo- is expected to be challenging due to its reactivity. Standard purification techniques such as distillation and chromatography would need to be employed with care to avoid decomposition or polymerization.[3]
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Distillation: Fractional distillation under reduced pressure could be a suitable method for separating the product from starting materials and byproducts with different boiling points.[4]
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Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be used for both purification and analysis.[3] Reverse-phase chromatography might be a viable option for separating this relatively polar molecule.[3]
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for 3-Butenal, 2-oxo-
| Technique | Predicted Features |
| ¹H NMR | Signals for vinylic protons (δ 5.5-7.5 ppm) and an aldehydic proton (δ 9.5-10.0 ppm). |
| ¹³C NMR | Signals for carbonyl carbons (δ 190-210 ppm), and sp² hybridized carbons of the alkene (δ 120-150 ppm). |
| FTIR | Strong C=O stretching frequencies for the aldehyde and ketone (around 1680-1720 cm⁻¹), and a C=C stretching frequency (around 1600-1650 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to its molecular weight (84.02 g/mol ). |
Reactivity and Biological Significance
The chemical reactivity of 3-Butenal, 2-oxo- is dominated by its nature as an α,β-unsaturated dicarbonyl compound. This structure makes it a potent electrophile, susceptible to nucleophilic attack.
Michael Addition Reactions
As a Michael acceptor, 3-Butenal, 2-oxo- can react with a variety of nucleophiles in a conjugate addition fashion. This reaction is a key aspect of its chemical behavior and biological activity.
Michael addition of a nucleophile to 3-Butenal, 2-oxo-.
Biological Reactivity and Potential Toxicity
The electrophilic nature of 3-Butenal, 2-oxo- suggests that it can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins (e.g., glutathione) and the nitrogen atoms of DNA bases.
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Reaction with Glutathione: It is anticipated to form adducts with glutathione (GSH), a key cellular antioxidant. This reaction is a detoxification pathway but can also lead to GSH depletion and oxidative stress.
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Genotoxicity: As an α,β-unsaturated carbonyl compound, there is a potential for mutagenic and carcinogenic effects.[5] Such compounds are known to react with DNA bases, leading to the formation of DNA adducts that can cause mutations if not repaired.
The potential for 3-Butenal, 2-oxo- to be a genotoxic agent warrants careful handling and assessment in any biological application.
Conclusion
3-Butenal, 2-oxo- is a reactive small molecule with a rich chemistry centered around its electrophilic nature. While its synthesis and purification present challenges, its potential as a chemical intermediate and its significant biological reactivity make it a compound of interest for further research. This guide provides a foundational understanding of its core properties and serves as a starting point for scientists and researchers working with this and related α,β-unsaturated dicarbonyl compounds. Further experimental investigation is needed to fully characterize its spectroscopic properties and elucidate its specific biological signaling pathways and toxicological profile.
References
- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. The possible role of α,β-unsaturated carbonyl compounds in mutagenesis and carcinogenesis (1993) | Erwin Eder | 113 Citations [scispace.com]
